(r)-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
Description
(R)-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of adrenergic receptor ligands or enzyme inhibitors, where fluorine and methoxy substituents are employed to modulate lipophilicity, metabolic stability, and target binding .
Such structural features are common in medicinal chemistry to optimize pharmacokinetic properties.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
WLYGTWXVCBIYEI-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)N)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination reactions using reagents such as ammonia or primary amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3, Br2, H2SO4
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects: The 3-fluoro-4-methoxy substitution in the main compound balances electron withdrawal (F) and lipophilicity (OCH₃). In contrast, the 3,5-difluoro analog (AS7879) exhibits stronger electron-withdrawing effects, which may improve binding to electron-deficient enzyme active sites but reduce metabolic stability due to increased polarity .
Stereochemistry: The R-configuration in the main compound and HR359966 contrasts with the S-configuration in AS7877. Enantiomeric differences can drastically alter pharmacokinetics; for example, R-enantiomers of β-amino alcohols often exhibit higher affinity for adrenergic receptors compared to S-forms .
Functional Group Variations: The carboxylic acid group in (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid confers high water solubility but limits blood-brain barrier penetration, unlike the ethanolamine backbone of the main compound, which retains membrane permeability .
Research Findings and Implications
- Metabolic Stability : Fluorine substitution at the 3-position likely reduces oxidative degradation by cytochrome P450 enzymes, a feature observed in fluoro-containing pharmaceuticals like ciprofloxacin .
- Target Selectivity : The 4-methoxy group may enhance binding to G-protein-coupled receptors (GPCRs) with hydrophobic binding pockets, as seen in serotonin receptor ligands .
- Synthetic Utility : As a pharmaceutical intermediate, this compound’s chiral purity (R-configuration) is critical for producing enantiomerically pure drugs, minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
